

# Application Notes and Protocols: Synthesis of 4-Bromo-2-nitrophenol

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## Compound of Interest

Compound Name: **4-Bromo-2-nitrophenol**

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This document provides detailed protocols for the synthesis of **4-Bromo-2-nitrophenol**, a key intermediate in the production of pharmaceuticals, pesticides, and dyes.[\[1\]](#)[\[2\]](#) Its versatile structure, featuring hydroxyl, nitro, and bromo functional groups, allows for a variety of subsequent chemical modifications, making it a valuable building block in organic synthesis.[\[3\]](#)

## Physicochemical and Spectral Data

A summary of the key quantitative data for **4-Bromo-2-nitrophenol** is presented below for easy reference.

Property	Value	Reference
CAS Number	7693-52-9	[3]
Molecular Formula	C <sub>6</sub> H <sub>4</sub> BrNO <sub>3</sub>	[3][4]
Molecular Weight	218.00 g/mol	[3][5]
Appearance	Yellow Crystalline Powder or Crystals	[2][3]
Melting Point	90-94 °C	[3]
Boiling Point	259.4 ± 20.0 °C (Predicted)	[3]
pKa	6.28 ± 0.14 (Predicted)	[2][3]
Solubility	Slightly soluble in water; Soluble in ethanol, ether, chloroform, and benzene.	[2][3]
<sup>1</sup> H NMR Spectrum	Available	[6]
IR Spectrum	Available	[7]

## Experimental Protocols

Two primary methods for the synthesis of **4-Bromo-2-nitrophenol** are detailed below: the nitration of 4-bromophenol and the bromination of 2-nitrophenol.

### Method 1: Nitration of 4-Bromophenol

This protocol is adapted from a continuous flow process and can be modified for batch synthesis in a standard laboratory setting.[3][8] It involves the regioselective nitration of 4-bromophenol.

Materials:

- 4-Bromophenol (p-Bromophenol)
- Dichloroethane

- Nitric acid (7-8 M)
- Sodium bicarbonate (Saturated aqueous solution)
- Anhydrous magnesium sulfate or sodium sulfate
- Standard laboratory glassware (round-bottom flask, dropping funnel, condenser, etc.)
- Stirring apparatus
- Rotary evaporator

**Procedure:**

- **Dissolution:** In a round-bottom flask, prepare a solution of 4-bromophenol in dichloroethane to a concentration of 1.8-2.2 M.
- **Reaction Setup:** Equip the flask with a dropping funnel and a condenser, and place it in an ice bath to maintain a low temperature.
- **Nitration:** Slowly add the 7-8 M nitric acid solution dropwise to the stirred solution of 4-bromophenol. Control the rate of addition to maintain the reaction temperature between 0-5 °C to minimize the formation of byproducts.
- **Reaction Monitoring:** After the addition is complete, allow the mixture to stir at room temperature. Monitor the progress of the reaction using Thin Layer Chromatography (TLC).
- **Workup:** Once the reaction is complete, carefully pour the reaction mixture into a separatory funnel containing cold water.
- **Extraction and Neutralization:** Separate the organic layer. Wash the organic phase sequentially with water and then with a saturated aqueous solution of sodium bicarbonate to neutralize and remove any excess acid.
- **Drying and Solvent Removal:** Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and remove the dichloroethane under reduced pressure using a rotary evaporator.<sup>[3]</sup>

- Purification: The resulting crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure **4-Bromo-2-nitrophenol** as a yellow crystalline solid.[9]

## Method 2: Oxidative Bromination of 2-Nitrophenol

This method provides an alternative route starting from 2-nitrophenol. It utilizes an in-situ generation of an electrophilic bromine species.[8]

### Materials:

- 2-Nitrophenol
- Bromide source (e.g., Lithium bromide or Potassium bromide)
- Oxidant (e.g., Hydrogen peroxide)
- Acid (e.g., Sulfuric acid)
- Solvent (e.g., Methanol)
- Catalyst (e.g., Vanadyl Schiff base complex, optional but improves yield and selectivity)[8]
- Standard laboratory glassware

### Procedure:

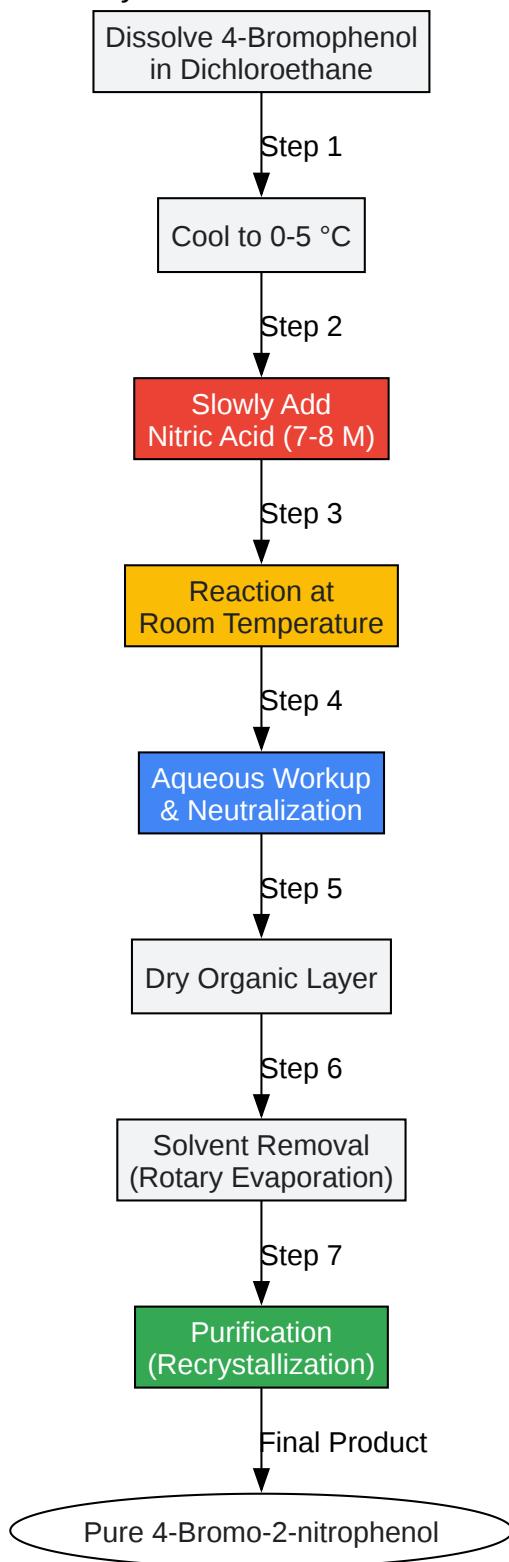
- Reaction Mixture Preparation: In a 10-mL round-bottom flask equipped with a magnetic stirring bar, combine 2-nitrophenol (1 mmol), the bromide source, the acid, and the catalyst (if used) in 4 mL of the chosen solvent.[8]
- Bromination: Add the oxidant (e.g., hydrogen peroxide) dropwise to the stirred mixture at room temperature.[8]
- Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by Gas-Liquid Chromatography (GLC) or TLC until the starting material is consumed.[8]

- Workup: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to neutralize any remaining oxidant.
- Extraction: Extract the product into an organic solvent such as dichloromethane or ethyl acetate.
- Washing and Drying: Wash the combined organic layers with water and then with brine. Dry the organic layer over an anhydrous drying agent.
- Solvent Removal and Purification: Filter off the drying agent and concentrate the solution under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to obtain pure **4-Bromo-2-nitrophenol**.

## Experimental Workflow Diagram

The following diagram illustrates the general workflow for the synthesis of **4-Bromo-2-nitrophenol** via the nitration of 4-bromophenol.

## Workflow for Synthesis of 4-Bromo-2-nitrophenol

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Caption: General workflow for the synthesis of **4-Bromo-2-nitrophenol**.

## Safety Information

- **4-Bromo-2-nitrophenol:** Harmful if swallowed, in contact with skin, or if inhaled.[2] It is irritating to the eyes, respiratory system, and skin.[2]
- Nitric Acid: Corrosive and a strong oxidizing agent. Causes severe skin burns and eye damage.
- Dichloroethane: Flammable liquid and vapor. Harmful if swallowed and toxic if inhaled. Suspected of causing cancer.
- Bromine/Bromide sources with oxidants: Can release toxic bromine gas. Handle with care in a well-ventilated fume hood.

Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, when performing these procedures. All operations should be conducted in a well-ventilated chemical fume hood.

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